Bancroftinone: A Technical Overview of its Chemical Structure and Properties
Bancroftinone: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bancroftinone is a naturally occurring phenolic compound belonging to the class of alkyl-phenylketones.[1][2][3] It has been identified in various natural sources, including herbs and spices.[3] This technical guide provides a comprehensive overview of the chemical structure and known properties of Bancroftinone, laying a foundational understanding for researchers and professionals in the fields of medicinal chemistry and drug development. While in-depth biological data remains limited, this document serves as a central repository of its core chemical information.
Chemical Structure and Identification
The chemical identity of Bancroftinone is well-established through various analytical methods. Its structure is characterized by a substituted acetophenone core.
Systematic Name (IUPAC): 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone[4]
Synonyms: 2′,4′-dimethoxy-6′-hydroxy-3′-methylacetophenone[4]
Molecular Formula: C₁₁H₁₄O₄[1][4][5]
Molecular Weight: 210.23 g/mol [2][4]
CAS Registry Number: 14964-98-8[1][4][5]
The structural formula of Bancroftinone is depicted below:
Structural Features:
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Aromatic Ring: A benzene ring substituted with multiple functional groups.
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Ketone Group: An ethanone (acetyl) group attached to the aromatic ring.
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Hydroxyl Group: A phenolic hydroxyl group at position 6' of the phenyl ring.
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Methoxy Groups: Two methoxy groups at positions 2' and 4' of the phenyl ring.
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Methyl Group: A methyl group at position 3' of the phenyl ring.
Chemical Representations:
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SMILES: CC(=O)C1=C(OC)C(C)=C(OC)C=C1O[1]
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InChI: InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3[3]
Physicochemical Properties
A summary of the key physicochemical properties of Bancroftinone is provided in the table below.
| Property | Value | Source |
| Appearance | White solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | BioCrick |
Synthesis
Detailed experimental protocols for the synthesis of Bancroftinone are not extensively reported in publicly available literature. However, a general synthetic approach has been described.
Experimental Protocol: Hydrolysis of a Benzoyloxy Precursor
A described method for the preparation of Bancroftinone involves the hydrolysis of 6-(benzoyloxy)-2,4-dimethoxy-3-methylacetophenone.[1]
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Reactants: 6-(benzoyloxy)-2,4-dimethoxy-3-methylacetophenone, 3 N aqueous-methanolic potassium hydroxide.[1]
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Conditions: The reaction is carried out at room temperature.[1]
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Yield: A yield of 75% has been reported for this transformation.[1]
Below is a conceptual workflow for this synthesis.
Biological Activity and Future Directions
Currently, there is a notable lack of in-depth studies and quantitative data on the specific biological activities and mechanism of action of Bancroftinone. While it is known to be a natural product, its pharmacological profile has not been extensively investigated.
The alkyl-phenylketone scaffold is present in numerous biologically active natural products. Compounds with similar structural features have been reported to possess a range of activities, including anti-inflammatory, antimicrobial, and antioxidant properties. However, without direct experimental evidence, the biological role of Bancroftinone remains speculative.
For drug development professionals, Bancroftinone could represent an interesting starting point for the design and synthesis of novel therapeutic agents. Future research should focus on:
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Screening for Biological Activity: Evaluating Bancroftinone against a wide range of biological targets to identify potential therapeutic applications.
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Mechanism of Action Studies: Elucidating the molecular mechanisms through which Bancroftinone may exert any identified biological effects.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Bancroftinone to explore how structural modifications impact its activity and to optimize its pharmacological properties.
Due to the absence of published data on signaling pathways involving Bancroftinone, a corresponding diagram cannot be provided at this time. Further research is required to uncover these potential interactions.
Conclusion
Bancroftinone is a well-characterized natural product from a chemical perspective. This guide provides a thorough summary of its chemical structure, identification, and a known synthetic route. The lack of comprehensive biological data highlights a significant gap in the scientific literature and presents an opportunity for future research to explore the therapeutic potential of this and related compounds. The information presented here serves as a critical foundation for scientists and researchers poised to undertake such investigations.
References
- 1. 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | 14964-98-8 [chemicalbook.com]
- 2. Anti-inflammatory biological activity- BioCrick [biocrick.com]
- 3. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
